![molecular formula C4H4IN3O2 B2696020 (3-iodo-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1515530-54-7](/img/structure/B2696020.png)
(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid
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Description
“(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,4-triazol-1-yl acetic acid . The 1,2,4-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
The synthesis of (1H-1,2,3-Triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1 H -1,2,3-triazol-1-yl)acetamides derived from N -substituted chloroacetamides is developed . A novel, metal-free process for the synthesis of 2- (3-methyl-1 H -1,2,4-triazol-1-yl) acetic acid is reported, which features an efficient construction of the triazole ring under flow conditions .Scientific Research Applications
- CXCR3 Antagonists : 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid serves as a crucial starting material for the synthesis of CXCR3 antagonists, such as ACT-777991. These compounds play a role in modulating immune responses and have implications in autoimmune diseases, cancer, and inflammation .
- Triazole Ring Construction : Researchers have developed efficient and sustainable synthetic routes for 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid. These methods focus on the construction of the triazole ring under flow conditions, avoiding the need for transition metals. Such metal-free processes are atom-economical and environmentally benign .
- 1,2,4-Triazole Derivatives : Novel derivatives containing the 1,2,4-triazole moiety, including those based on 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid, have been synthesized and evaluated for their anticancer properties. These compounds may exhibit promising activity against cancer cells .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Anticancer Activity
properties
IUPAC Name |
2-(3-iodo-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGEMMKTVKZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid |
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